1-(2-Bromoethyl)-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane
Overview
Description
1-(2-Bromoethyl)-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane is a fluorinated organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with bromine and multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoethyl)-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane typically involves the reaction of a fluorinated cyclopentane derivative with a brominating agent. One common method is the bromination of 2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethyl)-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are utilized.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
1-(2-Bromoethyl)-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated compounds.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties, such as hydrophobicity and chemical resistance.
Medicinal Chemistry: Its derivatives are explored for potential pharmaceutical applications due to their unique chemical properties.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane involves its interaction with nucleophiles or bases, leading to substitution or elimination reactions. The presence of multiple fluorine atoms influences the compound’s reactivity and stability, making it a valuable intermediate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene
- (2-Bromoethyl)benzene
- 1,2-Dibromoethane
Uniqueness
1-(2-Bromoethyl)-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane is unique due to its highly fluorinated cyclopentane ring, which imparts distinct chemical properties such as increased stability and reactivity. Compared to similar compounds, its multiple fluorine substitutions make it particularly valuable in applications requiring high chemical resistance and specific reactivity patterns.
Properties
IUPAC Name |
1-(2-bromoethyl)-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF11/c9-2-1-3(8(18,19)20)4(10,11)6(14,15)7(16,17)5(3,12)13/h1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVUESIULZNJPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001045675 | |
Record name | 1-(2-Bromoethyl)-perfluoro-1-methylcyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001045675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243977-17-5 | |
Record name | 1-(2-Bromoethyl)-perfluoro-1-methylcyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001045675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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